molecular formula C24H19FN2O3S B4053197 3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone

3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone

Cat. No.: B4053197
M. Wt: 434.5 g/mol
InChI Key: APGRWLUIJNVXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H19FN2O3S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.11004181 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant inhibitory effects against various pathogens, including bacteria and fungi. For example, certain quinazolinone derivatives showed potent antimicrobial activities, outperforming commercial bactericides and fungicides in preliminary bioassays (Yan et al., 2016). Another study synthesized fluorine-containing quinazolinone derivatives with remarkable in vitro antimicrobial potency against Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).

Antitumor Applications

Several quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activities. Notable compounds demonstrated broad-spectrum antitumor activity, with some showing potency comparable to or better than conventional drugs like 5-FU. Molecular docking studies further confirmed the potential mechanism of action of these compounds, suggesting their utility in cancer treatment (Al-Suwaidan et al., 2016).

Material Science Applications

Quinazolinone derivatives have also been explored for their applications in material science, such as in the development of reversible thermochromic materials. Compounds synthesized for this purpose demonstrated potential for use in various applications requiring temperature-sensitive materials (Patel et al., 2005).

Radioactive Labeling for Biomedical Research

The synthesis and biodistribution of radioactively labeled quinazolinone derivatives were investigated for potential use in imaging and targeting tumor cells in mice. These studies provide valuable insights into the pharmacokinetics and therapeutic potential of quinazolinone derivatives in cancer diagnosis and therapy (Al-Salahi et al., 2018).

Monoamine Oxidase Inhibitors

Quinazolinone derivatives have been synthesized and evaluated as inhibitors of the human monoamine oxidase (MAO) enzymes, with a focus on MAO-B inhibition. This research suggests the potential of quinazolinone compounds in the treatment of neurodegenerative disorders such as Parkinson's disease (Qhobosheane et al., 2018).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c25-17-11-9-16(10-12-17)15-31-24-26-20-6-2-1-5-19(20)23(28)27(24)13-18-14-29-21-7-3-4-8-22(21)30-18/h1-12,18H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRWLUIJNVXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 5
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone
Reactant of Route 6
3-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone

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